

Technical Guide: P110 Trifluoroacetate in Mitochondrial Fission Modulation

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: P110 trifluoroacetate

Cat. No.: B10825625

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Executive Summary

P110 trifluoroacetate (P110-TFA) is a rationally designed heptapeptide conjugated to a TAT carrier sequence. Unlike general mitochondrial fission inhibitors (e.g., Mdivi-1) that blunt global Drp1 activity, P110 selectively blocks the interaction between Dynamin-related protein 1 (Drp1) and Mitochondrial fission 1 protein (Fis1).^{[1][2][3][4][5]}

This selectivity is critical: The Drp1-Fis1 axis is primarily engaged during pathological stress (oxidative stress, ischemia, neurotoxicity), whereas physiological fission (required for mitophagy and biogenesis) relies on Drp1 interactions with Mff and MiD49/51. Consequently, P110 inhibits aberrant fragmentation and apoptosis without compromising basal mitochondrial homeostasis.^{[3][5][6]}

Chemical & Pharmacological Profile

Structural Specifications

P110 is a chimeric peptide comprising a homology domain derived from Drp1 (residues 49–55) linked to a TAT transduction domain for cell permeability.

Property	Specification
Peptide Name	P110 Trifluoroacetate
Sequence	H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Gly-Asp-Leu-Leu-Pro-Arg-Gly-Ser-NH ₂ (TAT-GG-P110)
Functional Domain	DLLPRGS (Homologous to Drp1 residues 49–55)
Carrier Domain	YGRKKRRQRRR (TAT 47–57)
Linker	GG (Diglycine spacer)
Molecular Weight	~2427.8 Da (Free base)
Salt Form	Trifluoroacetate (TFA).[1] The TFA counter-ion improves solubility and stability during HPLC purification.
Solubility	Water: >1 mg/mL (often up to 5–10 mg/mL). Stock solutions in DMSO or sterile water are standard.

Mechanism of Action (The Drp1-Fis1 Axis)

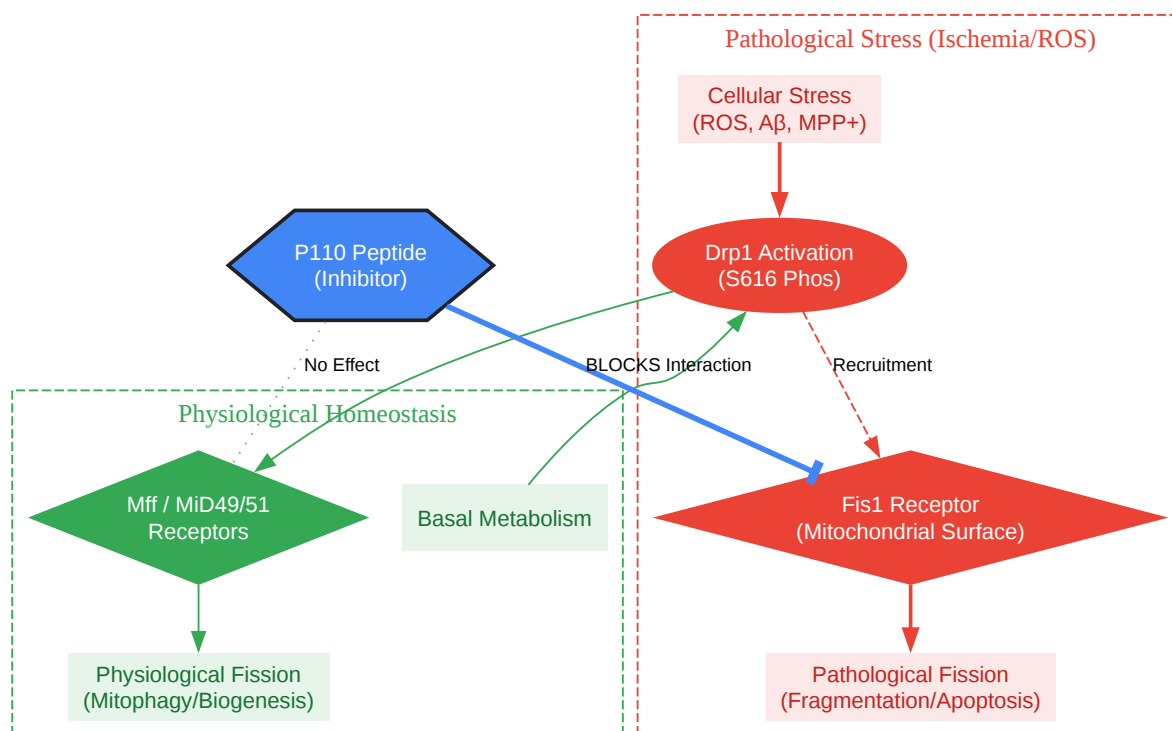
P110 functions as a decoy.[2] It mimics the Drp1 sequence that binds to Fis1.[3] By saturating Fis1 receptors on the outer mitochondrial membrane (OMM), it prevents the recruitment of activated Drp1 during stress events.

Key Differentiator:

- Mdivi-1: Inhibits Drp1 GTPase activity and self-assembly. Affects all fission events.
- P110: Sterically hinders only the Drp1-Fis1 interface.[3] Drp1 is still free to bind Mff/MiD49/51 for housekeeping fission.

Mechanistic Visualization

The following diagram illustrates the selective inhibition pathway of P110 compared to physiological fission.



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Caption: P110 selectively blocks the Drp1-Fis1 interaction (Pathological) while sparing the Drp1-Mff axis (Physiological).

Experimental Protocols

In Vitro Application (Cell Culture)

Objective: Prevent mitochondrial fragmentation in SH-SY5Y, HK-2, or primary neurons under stress (e.g., MPP+, H2O2).

Reagents:

- P110-TFA Stock: 1 mM in sterile water or DMSO (Store at -80°C).
- Control Peptide: TAT-scrambled or TAT-only (Essential for validating peptide specificity).

Protocol:

- Seeding: Plate cells to reach 70–80% confluency.
- Pre-treatment (Critical): Add P110 (1 μ M) to the culture media 30 minutes prior to stress induction.
 - Note: 1 μ M is the consensus effective concentration.^[7] Higher doses (10 μ M) may be used but require toxicity controls.
- Stress Induction: Add stressor (e.g., 2 mM MPP+ or 100 μ M H₂O₂) in the presence of P110.
- Incubation: Incubate for 1–24 hours depending on the assay endpoint.
- Validation Assays:
 - Morphology: Stain with MitoTracker Deep Red. Use confocal microscopy to quantify aspect ratio and form factor.
 - Interaction: Perform Co-IP. Pull down Drp1 and immunoblot for Fis1.^{[3][8]} P110 treatment should abolish this band.^{[3][6]}

In Vivo Application (Rodent Models)

Objective: Neuroprotection or organ protection (IRI) in mice/rats.

Formulation:

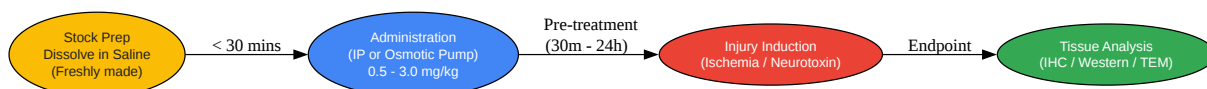
- Dissolve P110-TFA in sterile saline or PBS.
- Alert: Ensure pH is near physiological (7.4) if using high concentrations, as TFA is acidic.

Dosing Regimens:

Model	Route	Dose	Frequency	Reference
Parkinson's (MPTP)	IP	3 mg/kg	Daily (osmotic pump) or BID	Qi et al., 2013
Alzheimer's (5xFAD)	SC / Pump	3 mg/kg/day	Continuous (3 months)	Joshi et al., 2018
Renal IRI	IP	0.5 mg/kg	Single dose (30 min pre-ischemia)	Li et al., 2024

| Sepsis (LPS) | IP | 0.5 mg/kg | Single dose | MedChemExpress |

Workflow Visualization:



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Caption: Standard in vivo workflow for P110 administration and assessment.

Troubleshooting & Validation

Common Pitfalls

- **TFA Toxicity:** In sensitive primary cultures, the TFA counter-ion can sometimes cause mild cytotoxicity.
 - **Solution:** If observed, perform a salt exchange to acetate or hydrochloride, or include a vehicle control containing an equivalent amount of TFA.
- **Peptide Stability:** P110 is a peptide.^{[3][5][7][8][9][10][11][12]} Avoid repeated freeze-thaw cycles. Aliquot stock (1 mM) into single-use tubes at -80°C.

- False Negatives: P110 is stress-dependent. It will not alter mitochondrial morphology in healthy, unstressed control cells.[3] This is a feature, not a bug.

Validation Checklist

Every experiment using P110 must include:

- TAT Control: A group treated with TAT-only peptide to rule out carrier effects.
- Western Blot: Verify Drp1 levels. P110 should not change total Drp1 levels, only its mitochondrial localization or interaction with Fis1.[3][4][6]
- Positive Control: Use Mdivi-1 (10–50 μ M) as a comparator for total fission inhibition.

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- To cite this document: BenchChem. [Technical Guide: P110 Trifluoroacetate in Mitochondrial Fission Modulation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10825625/docs#technical-guide-p110-trifluoroacetate-in-mitochondrial-fission-modulation>]

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